1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S/c14-9-3-10(20-7-9)13(19)15-4-8(5-15)6-16-11(17)1-2-12(16)18/h3,7-8H,1-2,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNRORPELSXTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the bromothiophene derivative. The bromothiophene can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions . The azetidine ring is then introduced through a cyclization reaction involving appropriate precursors, such as azetidine-3-carboxylic acid . Finally, the pyrrolidine-2,5-dione core is formed through a condensation reaction with succinic anhydride .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination step and high-throughput screening for the cyclization and condensation reactions to identify the most efficient conditions .
Chemical Reactions Analysis
Types of Reactions
1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reduction: LiAlH4 or NaBH4 for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or organometallic reagents for substitution reactions.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromothiophene moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects . The azetidine and pyrrolidine rings may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.
Azetidine Derivatives: Compounds like azetidine-3-carboxylic acid, which are used as intermediates in the synthesis of various pharmaceuticals.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione, which are used in the synthesis of bioactive molecules and advanced materials.
Uniqueness
1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is unique due to its combination of a bromothiophene moiety, an azetidine ring, and a pyrrolidine-2,5-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Biological Activity
1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a complex organic compound that combines multiple structural features, including a pyrrolidine ring, a carbonyl group, and a bromothiophene moiety. These components suggest potential for diverse biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound can be described by its molecular formula and a molecular weight of approximately 327.20 g/mol. The presence of the bromothiophene moiety is significant due to its known electronic properties and potential pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁BrN₄OS |
| Molecular Weight | 327.20 g/mol |
| CAS Number | 2320923-91-7 |
Anticancer Potential
Research indicates that compounds similar to 1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione exhibit significant anticancer activity. For instance, derivatives containing the azetidine structure have shown selective cytotoxicity against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) .
Case Study: Anticancer Activity in Cell Lines
A study evaluated the anticancer properties of synthesized derivatives comparable to this compound. The most potent derivative demonstrated the ability to arrest cancer cells in the G2/M phase of the cell cycle and inhibit tubulin polymerization, suggesting a mechanism that could be leveraged for therapeutic development .
The biological activity of this compound is likely influenced by its structural components:
- Triazole Ring : Known for diverse biological activities including antimicrobial and anticancer properties.
- Bromothiophene Moiety : May enhance biological activity through interactions with various biological targets such as enzymes or receptors.
Pharmacological Applications
Due to its unique structure, 1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione holds promise for several pharmacological applications:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various pathogens.
- Antifungal Properties : Structural analogs have shown antifungal activity in preliminary studies.
- Potential for Drug Development : The combination of azetidine and bromothiophene structures may lead to unique pharmacological profiles compared to simpler analogs .
Synthesis and Characterization
The synthesis of 1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. Characterization techniques such as NMR and LC-MS are essential for confirming the structure and purity of the synthesized compounds .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-5-(4-chlorophenyl)-1H-1,2,4-triazole | Amino group on triazole ring | Antimicrobial properties |
| 1-{(5-bromo-2-thienyl)methyl}-1H-1,2,4-triazole | Thienyl group | Antifungal activity |
| 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-1,2,4-triazole | Trifluoromethyl group | Anticancer activity |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione?
The synthesis typically involves multi-step organic reactions, including:
- Azetidine Ring Formation : Cyclization of precursors (e.g., bromothiophene derivatives) under basic or acidic conditions, often using catalysts like Lewis acids to enhance selectivity .
- Coupling Reactions : Amide bond formation between the azetidine and pyrrolidine-2,5-dione moieties via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents such as DMF or THF .
- Purification : Chromatography (e.g., silica gel or HPLC with C18 columns) and recrystallization (using ethanol/water mixtures) to achieve >95% purity .
Key Parameters : Temperature (controlled between 0–25°C for sensitive steps), inert atmosphere (N₂/Ar), and pH monitoring during aqueous workups .
Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions, with deuterated DMSO or CDCl₃ as solvents .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF to verify molecular weight and isotopic patterns (e.g., bromine’s M+/M+2 signature) .
- X-ray Crystallography : For unambiguous 3D structural determination, particularly to resolve stereochemistry in the azetidine-pyrrolidine junction .
- HPLC-PDA : Purity assessment using reversed-phase columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?
Discrepancies in activity data (e.g., enzyme inhibition) may arise from:
- Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) affecting compound solubility and target interactions .
- Cell Line Variability : Use isogenic cell lines or primary cells to minimize genetic drift effects. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .
- Data Normalization : Include positive controls (e.g., aminoglutethimide for aromatase inhibition) and report activity as % inhibition ± SEM across ≥3 replicates .
Q. What strategies are employed to enhance the compound’s bioavailability based on its structural features?
- Lipophilicity Optimization : Introduce fluorine atoms (e.g., fluorophenyl groups) to improve membrane permeability, as evidenced by logP calculations (CLogP ~2.5–3.0) .
- Prodrug Design : Convert the pyrrolidine-2,5-dione moiety to ester prodrugs, which are hydrolyzed in vivo to the active form .
- Co-crystallization Studies : Identify interactions with transporters (e.g., P-glycoprotein) to mitigate efflux and enhance cellular uptake .
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against homology-built targets (e.g., using PDB templates) .
- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability (RMSD <2 Å) and hotspot residues .
- QSAR Modeling : Train models on pyrrolidine derivatives’ bioactivity data to predict IC₅₀ values and guide structural modifications .
Methodological Notes
- Synthetic Reproducibility : Document reaction scales (mg to gram), solvent batch sources, and catalyst lot numbers to address variability .
- Data Transparency : Share raw spectral data (e.g., NMR FIDs) in supplementary materials for independent validation .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC protocols for pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
